

spectroscopic data of 2,5-Dimethyl-3-nitrobenzoic acid (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-nitrobenzoic acid

Cat. No.: B1585228

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,5-Dimethyl-3-nitrobenzoic Acid**

Introduction

2,5-Dimethyl-3-nitrobenzoic acid ($C_9H_9NO_4$, Molar Mass: 195.17 g/mol [1][2][3]) is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery pipelines. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a predictive and interpretive framework, grounded in established spectroscopic principles. We will explore the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and interpret the predicted data to construct a complete and validated structural profile of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of atomic nuclei, primarily 1H (protons) and ^{13}C .

The substitution pattern on the benzene ring of **2,5-Dimethyl-3-nitrobenzoic acid**—featuring an electron-withdrawing nitro group, an electron-withdrawing carboxylic acid group, and two electron-donating methyl groups—creates a distinct and predictable set of chemical shifts and coupling patterns.

Predicted ^1H NMR Spectrum

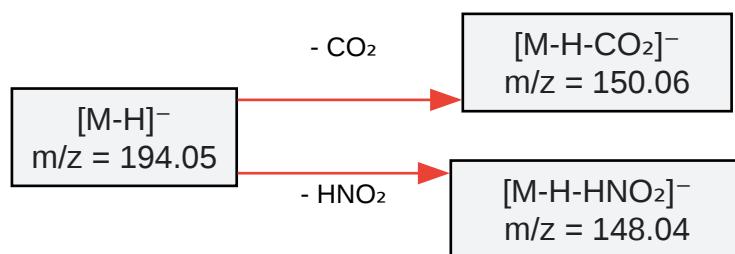
The ^1H NMR spectrum is anticipated to reveal signals for the two aromatic protons and the two methyl groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (NO_2) is a strong de-shielding group (causing downfield shifts), particularly at the ortho and para positions, due to its inductive and resonance electron-withdrawing nature.^{[4][5]} The carboxylic acid (COOH) group is also de-shielding. Conversely, the methyl (CH_3) groups are weakly shielding (causing upfield shifts).

Based on this, we can predict the following signals, assuming a standard solvent like DMSO-d_6 , which is suitable for dissolving carboxylic acids.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.5	Singlet, Broad	1H	COOH	The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen exchange. [6]
~7.85	Doublet (d)	1H	H-4	This proton is ortho to the strongly de-shielding nitro group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-6.
~7.65	Doublet (d)	1H	H-6	This proton is ortho to the carboxylic acid group and meta to the nitro group. It is less de-shielded than H-4. It will appear as a doublet due to coupling with H-4.

~2.50	Singlet	3H	5-CH ₃	This methyl group is para to the nitro group and will be slightly de-shielded compared to a standard toluene methyl group.
~2.35	Singlet	3H	2-CH ₃	This methyl group is ortho to the carboxylic acid group and meta to the nitro group. Its chemical shift is influenced by both adjacent groups.

Diagram: Molecular Structure and Proton Assignments



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